molecular formula C6H3BrN2O B15208536 5-Bromoisoxazolo[5,4-b]pyridine

5-Bromoisoxazolo[5,4-b]pyridine

Cat. No.: B15208536
M. Wt: 199.00 g/mol
InChI Key: XUMRIZWERXUJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O. It is a derivative of isoxazole and pyridine, characterized by the presence of a bromine atom at the 5-position of the isoxazole ring.

Preparation Methods

The synthesis of 5-Bromoisoxazolo[5,4-b]pyridine can be achieved through several methods. One common approach involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. Another efficient method is a catalyst-free, one-pot, three-component condensation reaction involving isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . These methods are notable for their high yields and relatively simple reaction conditions.

Chemical Reactions Analysis

5-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

5-Bromoisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

5-Bromoisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

5-bromo-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRIZWERXUJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NOC2=NC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.